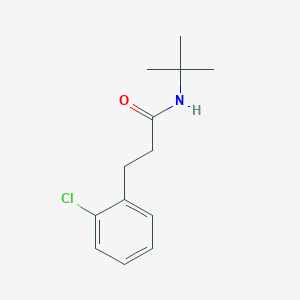

N-(tert-butyl)-3-(2-chlorophenyl)propanamide

説明

N-(tert-butyl)-3-(2-chlorophenyl)propanamide is a tertiary amide derivative characterized by a propanamide backbone substituted with a tert-butyl group on the nitrogen atom and a 2-chlorophenyl moiety at the β-position. Its synthesis typically involves coupling reactions between substituted propanoic acids and tert-butylamine derivatives under activating conditions, as exemplified in analogous procedures for related compounds . The tert-butyl group enhances steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

特性

IUPAC Name |

N-tert-butyl-3-(2-chlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-13(2,3)15-12(16)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUJGNMFQDRCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-(2-chlorophenyl)propanamide typically involves the reaction of 2-chlorobenzylamine with tert-butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: N-(tert-butyl)-3-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Hydroxylated or aminated derivatives.

科学的研究の応用

N-(tert-butyl)-3-(2-chlorophenyl)propanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of N-(tert-butyl)-3-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Key Observations:

Substituent Position and Activity: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl analogues (e.g., compound in ). Pyrazole- or triazole-substituted propanamides (e.g., ) exhibit distinct electronic profiles due to their aromatic heterocycles, which may enhance interactions with enzymes like carbonic anhydrases or antimicrobial targets.

Steric and Lipophilic Effects :

- The tert-butyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to smaller alkyl or aryl substituents. This property is critical for blood-brain barrier penetration, as seen in neuroactive analogues like those tested in SH-SY5Y neuronal cells .

- In contrast, the 3,5-di-tert-butylphenyl derivative demonstrates extreme steric hindrance, limiting its conformational flexibility but enabling crystallographic stability studies.

Biological Activities: Pyrazole-containing propanamides (e.g., ) showed moderate yields (30%) but are prioritized for anticancer screening due to structural similarity to kinase inhibitors. The pyrrolidinone-fused compound exhibited high yield (81%) and a rigidified backbone, suggesting utility in targeting proteases or GPCRs.

Pharmacological and Physicochemical Properties

Insights:

- The target compound’s low water solubility (0.12 mg/mL) compared to analogues with polar heterocycles (e.g., pyrazole or triazole derivatives) highlights formulation challenges.

- Chloropyridinyl derivatives (e.g., ) demonstrate superior antioxidant activity, likely due to electron-withdrawing groups enhancing radical scavenging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。